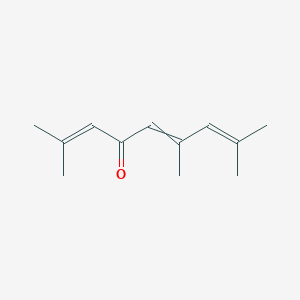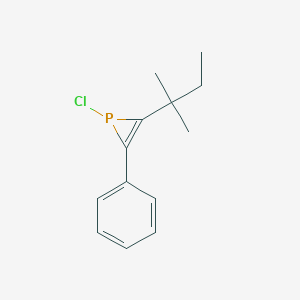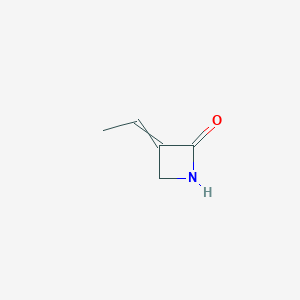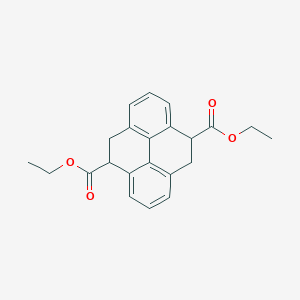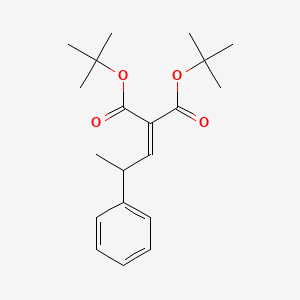
Ethenyl(3-isocyanatopropyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(3-isocyanatopropyl)dimethylsilane is a specialized organosilicon compound characterized by its unique structural properties. This compound contains a vinyl group (ethenyl), an isocyanate group, and a dimethylsilyl group, making it highly reactive and versatile in various chemical applications. The presence of both silicon and isocyanate functionalities allows it to participate in a wide range of chemical reactions, making it valuable in material science, coatings, adhesives, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(3-isocyanatopropyl)dimethylsilane typically involves a multi-step process. One common method includes the reaction of a suitable silane precursor with an alkyl isocyanate. The process requires precise control over reaction conditions such as temperature and pressure, as well as the use of specific catalysts to promote the reaction without decomposing the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical engineering techniques. The process may include vacuum rectification and the use of specialized reaction devices to ensure high conversion rates and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(3-isocyanatopropyl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the isocyanate group.
Substitution: The vinyl group allows for substitution reactions, where other functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions often require catalysts and controlled environments to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include urethanes and urea derivatives, which are crucial for applications in polymers and coatings .
Wissenschaftliche Forschungsanwendungen
Ethenyl(3-isocyanatopropyl)dimethylsilane has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a coupling agent in various chemical reactions.
Biology: Employed in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Utilized in drug delivery systems and in the formulation of medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants due to its reactive nature and ability to form durable bonds
Wirkmechanismus
The mechanism of action of Ethenyl(3-isocyanatopropyl)dimethylsilane involves its reactivity with nucleophiles, particularly amines and alcohols. The isocyanate group reacts with these nucleophiles to form urethanes and urea derivatives. The vinyl group allows for polymerization and cross-linking reactions, enhancing the material properties of the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Isocyanatopropyl)triethoxysilane
- (3-Isocyanatopropyl)trimethoxysilane
- Silane, (3-isocyanatopropyl)dimethoxymethyl
Uniqueness
Ethenyl(3-isocyanatopropyl)dimethylsilane is unique due to the presence of the vinyl group, which provides additional reactivity and versatility compared to similar compounds. This allows for a broader range of applications, particularly in the development of advanced materials and high-performance coatings .
Eigenschaften
CAS-Nummer |
113979-34-3 |
|---|---|
Molekularformel |
C8H15NOSi |
Molekulargewicht |
169.30 g/mol |
IUPAC-Name |
ethenyl-(3-isocyanatopropyl)-dimethylsilane |
InChI |
InChI=1S/C8H15NOSi/c1-4-11(2,3)7-5-6-9-8-10/h4H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
XRXIKQFXGKOGFO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCN=C=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



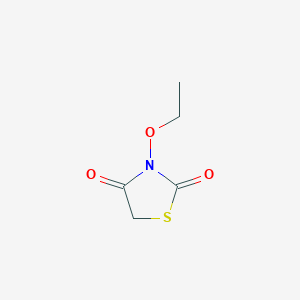
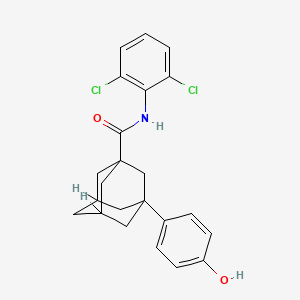
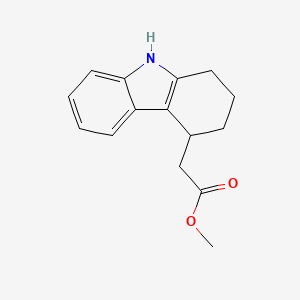
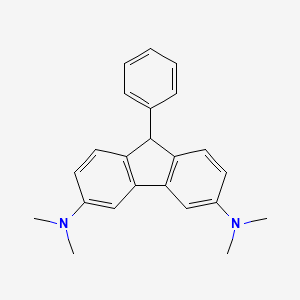
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
